Fonadelpar

Description

This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

Properties

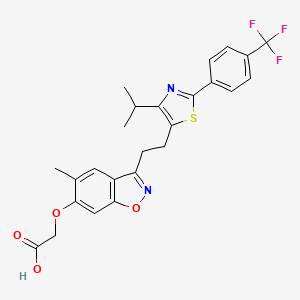

IUPAC Name |

2-[[5-methyl-3-[2-[4-propan-2-yl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]ethyl]-1,2-benzoxazol-6-yl]oxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23F3N2O4S/c1-13(2)23-21(35-24(29-23)15-4-6-16(7-5-15)25(26,27)28)9-8-18-17-10-14(3)19(33-12-22(31)32)11-20(17)34-30-18/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKYLBGQYALEDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1OCC(=O)O)ON=C2CCC3=C(N=C(S3)C4=CC=C(C=C4)C(F)(F)F)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515138-06-4 | |

| Record name | Fonadelpar [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0515138064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fonadelpar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16169 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FONADELPAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FK5ZAD810Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fonadelpar: An In-depth Technical Guide to its Mechanism of Action in Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fonadelpar (K-877, Pemafibrate) is a novel, potent, and selective peroxisome proliferator-activated receptor alpha (PPARα) modulator (SPPARMα) designed to address atherogenic dyslipidemia. This technical guide provides a comprehensive overview of this compound's core mechanism of action in lipid metabolism, consolidating data from preclinical and clinical studies. It details the molecular interactions, downstream signaling pathways, and quantitative effects on lipid and lipoprotein profiles, offering a valuable resource for researchers and drug development professionals in the field of cardiovascular and metabolic diseases.

Introduction: The Advent of a Selective PPARα Modulator

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that functions as a key transcriptional regulator of genes involved in lipid and lipoprotein metabolism.[1][2] For decades, fibrates, as PPARα agonists, have been utilized to manage hypertriglyceridemia. However, their clinical use has been hampered by relatively low potency, limited selectivity, and off-target effects, leading to concerns about safety and variable efficacy in large-scale cardiovascular outcome trials.[1][2]

This compound was developed based on the SPPARMα concept, aiming to create a compound with a superior benefit-risk profile.[2] It exhibits a significantly higher affinity and selectivity for PPARα compared to conventional fibrates. This enhanced selectivity is attributed to its unique Y-shaped structure, which allows for a more stable and specific interaction with the PPARα ligand-binding domain, leading to a distinct conformational change and recruitment of coactivator proteins.

Core Mechanism of Action: Transcriptional Regulation of Lipid Metabolism

This compound exerts its effects on lipid metabolism primarily through the activation of PPARα in the liver and other metabolically active tissues. The core mechanism can be dissected into the following key stages:

PPARα Activation and Heterodimerization

As a ligand, this compound binds to the ligand-binding domain of PPARα. This binding event induces a conformational change in the receptor, causing the dissociation of corepressor proteins and the recruitment of coactivator proteins, such as peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). The activated this compound-PPARα complex then forms a heterodimer with the retinoid X receptor (RXR).

PPRE Binding and Target Gene Transcription

The PPARα/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of a suite of genes that orchestrate a coordinated metabolic response to lower triglycerides, increase high-density lipoprotein cholesterol (HDL-C), and modulate the composition of other lipoproteins.

The signaling pathway from PPARα activation to the modulation of lipid metabolism is visualized in the diagram below.

Key Downstream Effects on Lipid Metabolism

The transcriptional changes induced by this compound lead to a multi-pronged improvement in the lipid profile.

Triglyceride Metabolism

-

Increased Lipoprotein Lipase (LPL) Activity: this compound upregulates the expression of the LPL gene. LPL is the primary enzyme responsible for hydrolyzing triglycerides in chylomicrons and very-low-density lipoproteins (VLDL), facilitating the clearance of these triglyceride-rich lipoproteins from the circulation.

-

Decreased Apolipoprotein C-III (ApoC-III) Production: this compound significantly suppresses the hepatic expression of the APOC3 gene. ApoC-III is a potent inhibitor of LPL activity and also impairs the hepatic uptake of remnant lipoproteins. By reducing ApoC-III levels, this compound effectively removes a key brake on triglyceride catabolism.

Fatty Acid Metabolism

-

Enhanced Fatty Acid Oxidation: this compound stimulates the expression of genes involved in mitochondrial and peroxisomal fatty acid β-oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1) and Acyl-CoA Oxidase 1 (ACOX1). This increases the uptake and catabolism of fatty acids in the liver, reducing their availability for VLDL synthesis.

HDL and Apolipoprotein Metabolism

-

Increased HDL-C: this compound increases the production of Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II), the primary structural proteins of HDL particles. This leads to an increase in HDL-C levels.

-

Modulation of Other Apolipoproteins: Clinical studies have shown that this compound reduces levels of ApoB, a key structural component of atherogenic lipoproteins like VLDL and low-density lipoprotein (LDL).

Quantitative Effects on Lipid Parameters: Clinical Trial Data

Multiple clinical trials have demonstrated this compound's robust effects on the lipid profile in patients with dyslipidemia. The following tables summarize the quantitative data from key Phase 2 and Phase 3 studies.

Table 1: Percent Change in Lipid and Lipoprotein Parameters with this compound Monotherapy

| Parameter | This compound (0.2 mg/day) | This compound (0.4 mg/day) | Fenofibrate (100-200 mg/day) | Placebo | Reference |

| Triglycerides | -42.3% to -53.4% | -45.9% to -52.0% | -29.7% to -39.7% | -6.9% | |

| HDL-C | +15% to +19% | +17% to +21% | +10% to +18% | +1% to +3% | |

| LDL-C | Variable (-3% to +12%) | Variable (-1% to +15%) | Variable (-6% to +4%) | +2% to +5% | |

| Non-HDL-C | -15% to -25% | -18% to -28% | -12% to -20% | -1% to -3% | |

| Remnant Cholesterol | ~ -25.6% | ~ -25.6% | N/A | N/A | |

| ApoB | ~ -4.8% | ~ -4.8% | N/A | N/A | |

| ApoC-III | ~ -27.6% | ~ -27.6% | N/A | N/A | |

| ApoA-I | Significant Increase | Significant Increase | N/A | No Significant Change | |

| ApoA-II | Significant Increase | Significant Increase | N/A | No Significant Change |

N/A: Data not consistently reported across the cited studies.

Table 2: Absolute Changes in Lipid Parameters with this compound in Patients with Type 2 Diabetes and Hypertriglyceridemia (PROVIDE Study, 52 Weeks)

| Parameter (mg/dL) | Placebo/Pemafibrate 0.2 mg/d Group | Pemafibrate 0.2 mg/d Group | Pemafibrate 0.4 mg/d Group | Reference |

| Triglycerides (Baseline) | 275.4 ± 111.6 | 275.4 ± 104.5 | 278.1 ± 113.4 | |

| Triglycerides (Change at 52 weeks) | -132.8 (from baseline after switch) | -116.3 | -129.0 | |

| HDL-C (Baseline) | 40.9 ± 9.8 | 40.9 ± 9.8 | 40.4 ± 9.3 | |

| HDL-C (Change at 52 weeks) | +6.2 (from baseline after switch) | +6.1 | +7.3 | |

| Non-HDL-C (Baseline) | 165.2 ± 38.1 | 165.2 ± 38.1 | 169.1 ± 40.8 | |

| Non-HDL-C (Change at 52 weeks) | -37.9 (from baseline after switch) | -33.8 | -40.2 |

Data are presented as mean ± SD or mean change from baseline.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the evaluation of this compound and other PPARα agonists.

In Vitro PPARα Transactivation Assay

This assay is crucial for determining the potency and selectivity of a compound as a PPARα agonist.

Detailed Methodology:

-

Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured in appropriate media.

-

Transfection: Cells are co-transfected with two plasmids:

-

An expression vector containing the full-length human PPARα gene.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs.

-

-

Treatment: Transfected cells are treated with various concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control (e.g., fenofibric acid).

-

Incubation: Cells are incubated for 24-48 hours to allow for ligand binding, PPARα activation, and luciferase expression.

-

Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferin substrate.

-

Data Analysis: The luminescence signal is normalized to a control (e.g., total protein concentration or a co-transfected control reporter) and expressed as fold activation over the vehicle control. This allows for the determination of EC50 values.

Lipoprotein Subfraction Analysis by Gel Permeation HPLC

This method is used to determine the concentration and size of different lipoprotein particles.

Detailed Methodology:

-

Sample Preparation: Serum or plasma samples are collected from subjects.

-

Chromatography: A small volume of the sample (e.g., 4-10 µL) is injected into a gel permeation high-performance liquid chromatography (GP-HPLC) system. The lipoproteins are separated based on their particle size as they pass through the column, with larger particles eluting first.

-

Detection: The eluent is passed through an online dual-enzymatic detection system that simultaneously measures cholesterol and triglyceride content in the separated lipoprotein fractions.

-

Data Analysis: The chromatograms are analyzed using specialized software that fits Gaussian curves to the peaks to quantify the cholesterol and triglyceride concentrations in 20 or more different lipoprotein subfractions, including chylomicrons, VLDL, LDL, and HDL, and their respective sub-classes (e.g., large, medium, small).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This technique is used to measure the changes in mRNA levels of PPARα target genes in response to this compound treatment.

Detailed Methodology:

-

Cell/Tissue Treatment: Hepatocytes (e.g., primary human hepatocytes or HepG2 cells) or liver tissue from animal models are treated with this compound or a vehicle control.

-

RNA Extraction: Total RNA is isolated from the cells or tissue using a suitable RNA extraction kit. The quality and quantity of the RNA are assessed.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) primers).

-

qPCR: The cDNA is used as a template for a real-time PCR reaction with gene-specific primers for the target genes (e.g., LPL, APOC3, CPT1, ACOX1) and one or more stable housekeeping genes (e.g., GAPDH, ACTB) for normalization. The amplification of DNA is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, where the expression of the target gene is normalized to the housekeeping gene and then compared to the vehicle-treated control.

Conclusion

This compound represents a significant advancement in the field of lipid-modifying therapies. Its high potency and selectivity for PPARα translate into a robust and multifaceted mechanism of action that effectively targets the key drivers of atherogenic dyslipidemia. By upregulating genes involved in triglyceride catabolism and fatty acid oxidation while simultaneously downregulating the expression of key inhibitors like ApoC-III, this compound leads to substantial reductions in triglycerides and remnant cholesterol, along with an increase in HDL-C. This in-depth technical guide provides a foundational understanding of this compound's molecular pharmacology, offering valuable insights for ongoing research and the development of future therapies for metabolic disorders.

References

Fonadelpar: A Selective PPARδ Agonist for Metabolic and Inflammatory Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fonadelpar (also known as SJP-0035) is a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist currently under investigation for its therapeutic potential in a range of metabolic and inflammatory conditions, including dyslipidemia, metabolic syndrome, and certain inflammatory diseases.[1] As a selective agonist, this compound activates PPARδ, a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism, energy homeostasis, and inflammatory responses.[1] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, the underlying PPARδ signaling pathway, and methodologies for its preclinical evaluation. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of PPARδ agonists and their therapeutic applications.

Introduction to this compound and PPARδ

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear hormone receptors that function as ligand-activated transcription factors. The PPAR family consists of three isotypes: PPARα, PPARγ, and PPARδ (also known as PPARβ). While all three PPARs are involved in lipid and glucose metabolism, they exhibit distinct tissue distribution and physiological roles.

This compound is a small molecule designed to selectively activate the PPARδ isotype.[1] This selectivity is crucial for minimizing off-target effects that may be associated with the activation of PPARα and PPARγ. PPARδ is ubiquitously expressed but has particularly high levels in the liver, skeletal muscle, and adipose tissue, making it a key regulator of systemic energy metabolism.[2][3] Activation of PPARδ by an agonist like this compound initiates a cascade of molecular events that ultimately leads to the transcription of genes involved in fatty acid oxidation, improved lipid profiles (such as decreased triglycerides and increased high-density lipoprotein cholesterol), and the suppression of inflammatory pathways.

Chemical Structure of this compound:

-

IUPAC Name: 2-({3-[2-(2-isopropyl-4-(4-(trifluoromethyl)phenyl)thiazol-5-yl)ethyl]-5-methyl-1,2-benzoxazol-6-yl}oxy)acetic acid

-

Molecular Formula: C₂₅H₂₃F₃N₂O₄S

-

Synonyms: SJP-0035, NPS-005

Quantitative Data

A critical aspect of characterizing a selective agonist like this compound is to quantify its binding affinity, potency, and selectivity. Due to the proprietary nature of early-stage drug development, specific quantitative data for this compound's binding affinity (Ki) and half-maximal effective concentration (EC50) for PPARδ, as well as its selectivity against PPARα and PPARγ, are not publicly available at this time. However, the following tables illustrate how such data are typically presented for a selective PPARδ agonist.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | PPARδ | PPARα | PPARγ |

| Binding Affinity (Ki, nM) | Data not available | Data not available | Data not available |

| Transactivation (EC50, nM) | Data not available | Data not available | Data not available |

| Selectivity (Fold vs. PPARδ) | - | Data not available | Data not available |

Data would be obtained from in vitro binding and cellular transactivation assays.

Table 2: Preclinical In Vivo Efficacy of this compound in a Dyslipidemia Model

| Animal Model | Treatment Group | Dose | Change in Triglycerides | Change in HDL-C | Change in LDL-C |

| ApoE-/- Mouse | Vehicle Control | - | Baseline | Baseline | Baseline |

| This compound | e.g., 10 mg/kg/day | Data not available | Data not available | Data not available | |

| LDLR-/- Mouse | Vehicle Control | - | Baseline | Baseline | Baseline |

| This compound | e.g., 10 mg/kg/day | Data not available | Data not available | Data not available |

Data would be generated from in vivo studies in established mouse models of dyslipidemia and atherosclerosis.

Signaling Pathway of this compound

This compound exerts its effects by activating the PPARδ signaling pathway. The following diagram illustrates the key steps in this pathway.

Caption: this compound-mediated PPARδ signaling pathway.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize selective PPARδ agonists like this compound.

In Vitro Assays

Objective: To determine the binding affinity (Ki) of this compound for the human PPARδ ligand-binding domain (LBD).

Methodology:

-

Reagents:

-

Recombinant human PPARδ-LBD.

-

Radiolabeled PPARδ agonist (e.g., [³H]GW501516) as the tracer.

-

Scintillation proximity assay (SPA) beads coated with a capture antibody for the tagged PPARδ-LBD.

-

Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA).

-

Varying concentrations of this compound.

-

-

Procedure:

-

In a microplate, combine the PPARδ-LBD, radiolabeled tracer, and SPA beads in the assay buffer.

-

Add varying concentrations of this compound to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow binding to reach equilibrium.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

The amount of bound radioligand will decrease as the concentration of this compound increases.

-

The IC50 (the concentration of this compound that displaces 50% of the radioligand) is determined by non-linear regression analysis of the competition binding curve.

-

The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

-

Objective: To measure the functional potency (EC50) of this compound in activating PPARδ-mediated gene transcription.

Methodology:

-

Cell Culture and Transfection:

-

Use a suitable mammalian cell line (e.g., HEK293T or CV-1) that has low endogenous PPAR activity.

-

Co-transfect the cells with two plasmids:

-

An expression vector for a fusion protein containing the GAL4 DNA-binding domain and the human PPARδ-LBD.

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

-

-

A co-transfected plasmid expressing Renilla luciferase can be used for normalization of transfection efficiency.

-

-

Compound Treatment:

-

After transfection, plate the cells in a multi-well plate.

-

Treat the cells with varying concentrations of this compound or a vehicle control.

-

Incubate the cells for a specified period (e.g., 18-24 hours).

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly luciferase activity using a luminometer and a commercially available luciferase assay kit.

-

If a normalization plasmid was used, measure Renilla luciferase activity as well.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Plot the normalized luciferase activity against the concentration of this compound.

-

Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

-

References

Fonadelpar: A Deep Dive into its Downstream Signaling Pathways

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Fonadelpar is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist that has garnered significant interest for its potential therapeutic applications in metabolic and inflammatory diseases.[1] Its mechanism of action centers on the activation of PPARδ, a nuclear receptor that governs the expression of a suite of genes involved in crucial metabolic processes.[1] This technical guide provides an in-depth exploration of the core downstream signaling pathways of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource. The guide details the molecular cascade initiated by this compound, presents quantitative data on the modulation of key target genes, outlines detailed experimental protocols for investigating these pathways, and provides visual representations of the signaling networks.

Introduction to this compound and PPARδ

This compound is a small molecule drug that acts as a selective agonist for Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1] PPARs are a group of nuclear hormone receptors that function as ligand-activated transcription factors.[2][3] There are three main isoforms: PPARα, PPARγ, and PPARδ, each with distinct tissue distribution and physiological roles. PPARδ is ubiquitously expressed but has particularly high levels in the liver, skeletal muscle, and adipose tissue, where it plays a critical role in regulating fatty acid metabolism, glucose homeostasis, and inflammation.

Upon activation by a ligand such as this compound, PPARδ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This targeted gene regulation is the foundation of this compound's therapeutic effects, which include improving lipid profiles, enhancing fatty acid oxidation, and reducing inflammation.

Core Downstream Signaling Pathways of this compound

The activation of PPARδ by this compound initiates a cascade of transcriptional events that primarily impact lipid metabolism and energy homeostasis. The core signaling pathway and its key downstream effects are detailed below.

The Central PPARδ/RXR Signaling Axis

The canonical signaling pathway activated by this compound is illustrated in the following diagram.

Regulation of Cholesterol Efflux and Lipid Metabolism

A key downstream effect of this compound is the upregulation of genes involved in reverse cholesterol transport, most notably the ATP-binding cassette transporter A1 (ABCA1). Increased ABCA1 expression facilitates the efflux of cholesterol from peripheral cells, such as macrophages, to high-density lipoprotein (HDL) particles, a process that is crucial for preventing the buildup of cholesterol in artery walls.

Enhancement of Fatty Acid Oxidation

This compound also plays a pivotal role in enhancing the catabolism of fatty acids. It achieves this by upregulating the expression of key enzymes involved in fatty acid transport and oxidation. A critical target is Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation. Additionally, this compound upregulates Pyruvate Dehydrogenase Kinase 4 (PDK4), which inhibits the pyruvate dehydrogenase complex, thereby conserving glucose and promoting a metabolic shift towards fatty acid utilization.

Quantitative Data on Target Gene Modulation

The activation of PPARδ by this compound and its analogs, such as GW501516, leads to quantifiable changes in the expression of downstream target genes. The following tables summarize key findings from in vitro and in vivo studies.

Table 1: Effect of PPARδ Agonists on ABCA1 Expression and Cholesterol Efflux

| Cell Type/Model | Agonist | Concentration/Dose | Fold Change in ABCA1 mRNA | Increase in Cholesterol Efflux | Reference |

| Human Skin Fibroblasts (1BR3N) | GW501516 | Not Specified | 3.4-fold | 2-fold (apoA1-specific) | |

| Human Intestinal Cells (FHS74) | GW501516 | Not Specified | 2.1-fold | Not Reported | |

| Human Monocyte-derived Macrophages | GW501516 | Not Specified | Not Reported | 2-fold (to apoAI) | |

| FVB Mice | GW610742 | Not Specified | Not Reported | ~100% (Transintestinal) |

Table 2: Effect of PPARδ Agonists on CPT1 and PDK4 Expression

| Cell Type/Model | Agonist | Concentration/Dose | Fold Change in CPT1 mRNA | Fold Change in PDK4 mRNA | Reference |

| C2C12 Myotubes | GW501516 | 100 nM | Increased | Increased | |

| Human Skeletal Muscle Cells | PPARδ Agonist | Not Specified | Not Reported | Upregulated | |

| Kunming Mice (Skeletal Muscle) | GW501516 | Not Specified | Not Reported | Significantly Increased | |

| Wistar Rats (Skeletal Muscle) | GW610742X | 5 and 100 mg/kg | Not Reported | Upregulated |

Experimental Protocols

To facilitate further research into the downstream signaling pathways of this compound, this section provides detailed methodologies for key experiments.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for PPARδ

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor like PPARδ.

References

- 1. Development of a Cell-Based, High-Throughput Screening Assay for Cholesterol Efflux Using a Fluorescent Mimic of Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anti-inflammatory Properties of Fonadelpar: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available public information regarding the anti-inflammatory properties of Fonadelpar (also known as MBX-8025). As of this writing, detailed quantitative data from dedicated anti-inflammatory studies and specific experimental protocols for this compound are limited in the public domain. Therefore, this guide provides a comprehensive overview based on its mechanism of action as a selective Peroxisome Proliferator-Activated Receptor delta (PPARδ) agonist, supplemented with illustrative data and generalized experimental models relevant to this class of compounds.

Introduction to this compound and its Primary Mechanism of Action

This compound is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a nuclear receptor that plays a critical role in the regulation of metabolic and inflammatory pathways.[1] PPARδ activation leads to the modulation of gene expression involved in fatty acid oxidation, lipid metabolism, and the inflammatory response.[1] While initially investigated for metabolic conditions such as dyslipidemia, the role of PPARδ in mitigating inflammation has positioned this compound as a compound of interest for inflammatory diseases.[1]

The anti-inflammatory effects of PPARδ agonists are primarily attributed to their ability to interfere with pro-inflammatory signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) pathway. By activating PPARδ, this compound is hypothesized to suppress the expression of various pro-inflammatory cytokines and adhesion molecules, thereby reducing the inflammatory response.

Core Anti-inflammatory Signaling Pathway of PPARδ Agonists

The primary anti-inflammatory mechanism of PPARδ agonists like this compound involves the transrepression of the NF-κB signaling pathway. In an inflammatory state, the activation of receptors such as the Toll-like receptors (TLRs) by stimuli like lipopolysaccharide (LPS) triggers a cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus, where it binds to κB sites on the DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.

PPARδ activation interferes with this process. Upon binding to this compound, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR). This complex can then interfere with the function of NF-κB through several proposed mechanisms, including competition for transcriptional co-activators and direct interaction with NF-κB components, ultimately leading to a reduction in the transcription of pro-inflammatory genes.

References

Fonadelpar (Pemafibrate): A Deep Dive into its Therapeutic Potential for Metabolic Syndrome

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome is a constellation of interconnected physiological, biochemical, clinical, and metabolic factors that directly increases the risk of cardiovascular disease and type 2 diabetes mellitus. The core features include insulin resistance, visceral obesity, atherogenic dyslipidemia, and hypertension. Fonadelpar (also known as pemafibrate or K-877) has emerged as a promising therapeutic agent in the management of metabolic syndrome, primarily through its potent and selective modulation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). This technical guide provides a comprehensive overview of this compound's mechanism of action, a summary of key preclinical and clinical findings, detailed experimental protocols, and a visualization of its signaling pathways.

Mechanism of Action: A Selective PPARα Modulator (SPPARMα)

This compound is a first-in-class selective PPARα modulator (SPPARMα) that exhibits high potency and selectivity for its target receptor.[1] PPARα is a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid and glucose metabolism, as well as inflammation.[2]

Upon binding to PPARα, this compound induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR).[2] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[2] This binding event modulates the transcription of a suite of genes involved in various metabolic processes:

-

Lipid Metabolism: this compound enhances fatty acid oxidation in the liver and muscle by upregulating genes involved in fatty acid uptake, transport, and β-oxidation.[3] It also stimulates the expression of lipoprotein lipase (LPL), which hydrolyzes triglycerides in circulating lipoproteins, and downregulates apolipoprotein C-III (ApoC-III), an inhibitor of LPL. This dual action leads to a significant reduction in plasma triglyceride levels. Furthermore, this compound increases the production of high-density lipoprotein (HDL) cholesterol.

-

Glucose Metabolism: By promoting fatty acid utilization, this compound can indirectly improve insulin sensitivity.

-

Inflammation: PPARα activation has anti-inflammatory effects, which are mediated through the trans-repression of pro-inflammatory signaling pathways such as NF-κB.

The selectivity of this compound for PPARα minimizes the off-target effects associated with less selective fibrates, potentially leading to a better safety profile.

Quantitative Data from Clinical Trials

The following tables summarize the key quantitative data from clinical trials investigating the efficacy of this compound in patients with dyslipidemia, a central component of metabolic syndrome.

Table 1: Effects of this compound on Lipid Parameters (Phase 3, 24-week study)

| Parameter | This compound (0.2 mg/day) | This compound (0.4 mg/day) | Fenofibrate (106.6 mg/day) |

| Triglycerides (%) | -46.2 | -45.9 | -39.7 |

| HDL-C (%) | Data not specified in the provided text | Data not specified in the provided text | Data not specified in the provided text |

| Non-HDL-C (%) | Data not specified in the provided text | Data not specified in the provided text | Data not specified in the provided text |

| LDL-C (%) | Data not specified in the provided text | Data not specified in the provided text | Data not specified in the provided text |

Table 2: Effects of this compound on Inflammatory and Hepatic Markers

| Parameter | Baseline (Mean) | After 3 Months of Pemafibrate (Mean) | p-value |

| Triglycerides (mg/dL) | 285 | 175 | <0.001 |

| HDL-C (mg/dL) | 48 | 53 | <0.001 |

| Interleukin-6 (IL-6) | Baseline not specified | Significant reduction observed | 0.044 |

| Alanine Aminotransferase (ALT) | Baseline not specified | Significant improvement observed | <0.001 |

| γ-glutamyl transpeptidase (γ-GTP) | Baseline not specified | Significant decrease observed | 0.002 |

Experimental Protocols

Phase 3 Clinical Trial Protocol (Ishibashi et al., 2018)

-

Study Design: A multicenter, 24-week, randomized, double-blind, active-controlled clinical study.

-

Patient Population: 225 patients with high triglyceride levels (≥150 mg/dL and <500 mg/dL) and low HDL-C levels (<50 mg/dL in men or <55 mg/dL in women).

-

Intervention: Patients were randomized to receive either pemafibrate (0.2 mg/day or 0.4 mg/day) or fenofibrate (106.6 mg/day).

-

Primary Efficacy Endpoints: The primary endpoint was the percent change in triglyceride levels from baseline.

-

Laboratory Methods: Fasting blood samples were collected at baseline and at specified intervals throughout the 24-week treatment period. Lipid profiles, including total cholesterol, triglycerides, HDL-C, and LDL-C, were determined using standard enzymatic assays.

-

Statistical Analysis: The efficacy of pemafibrate was compared to that of fenofibrate using appropriate statistical tests to determine the significance of the observed differences in lipid parameters.

Preclinical Animal Study Protocol (Pemafibrate in a Rat Model of Steatotic Liver Disease)

-

Animal Model: A High Fat High Fructose (HFHFr) diet-induced rat model of steatotic liver disease (SLD) was used. This model develops steatosis without the confounding factors of obesity, inflammation, or type 2 diabetes.

-

Drug Administration: Pemafibrate was administered to the rats. The specific dosage and duration of treatment were not detailed in the provided search results.

-

Experimental Procedures:

-

Biochemical Analysis: Blood and liver samples were collected for the analysis of various biochemical parameters.

-

Histological Analysis: Liver tissues were examined for the presence and severity of steatosis.

-

Transcriptomic Analysis: Gene expression analysis was performed to understand the molecular effects of pemafibrate on liver metabolism.

-

Metabolomic and Microbiome Analysis: Fecal samples were analyzed to assess changes in bile acid composition and gut microbiota.

-

-

Outcome Measures: The primary outcome was the reversion of liver steatosis. Other outcomes included changes in zoometric, biochemical, histological, transcriptomic, fecal metabolomic, and microbiome data.

Signaling Pathways and Experimental Workflows

Caption: this compound's mechanism of action via PPARα activation.

References

- 1. Pemafibrate (K-877), a novel selective peroxisome proliferator-activated receptor alpha modulator for management of atherogenic dyslipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Pemafibrate? [synapse.patsnap.com]

- 3. Pemafibrate, a New Selective PPARα Modulator: Drug Concept and Its Clinical Applications for Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Fonadelpar for Dyslipidemia: A Technical Overview of a Novel PPARδ Agonist

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, detailed quantitative data and specific experimental protocols from late-phase clinical trials of fonadelpar for the treatment of dyslipidemia are not widely available in the public domain. This guide, therefore, provides a comprehensive overview of its proposed mechanism of action based on its drug class and available preclinical and early clinical information. The content herein is intended for informational and research purposes only and does not constitute medical advice.

Executive Summary

This compound is an investigational selective peroxisome proliferator-activated receptor delta (PPARδ) agonist that has been explored for its potential therapeutic effects in metabolic conditions, including dyslipidemia.[1] As a PPARδ agonist, this compound targets a key nuclear receptor involved in the regulation of lipid metabolism and energy homeostasis.[1][2] The activation of PPARδ is anticipated to lead to beneficial changes in lipid profiles, specifically a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol, making it a person of interest in the management of dyslipidemic conditions.[1] This document outlines the theoretical framework for this compound's action, its potential clinical implications, and the general experimental approaches used to evaluate compounds of this class.

Mechanism of Action: PPARδ Agonism in Lipid Metabolism

This compound exerts its effects by selectively binding to and activating the PPARδ receptor, a transcription factor that plays a crucial role in metabolic regulation.[1]

Signaling Pathway of this compound (as a PPARδ Agonist):

References

Fonadelpar's Impact on Energy Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fonadelpar (formerly MBX-8025) is a potent and highly selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1] As a key regulator of lipid metabolism and energy homeostasis, PPARδ has emerged as a promising therapeutic target for managing metabolic diseases.[2] this compound's activation of PPARδ leads to a cascade of beneficial metabolic effects, including the enhancement of fatty acid oxidation, improvement of lipid profiles, and reduction of systemic inflammation.[2] This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on key metabolic parameters as demonstrated in clinical studies, detailed experimental protocols for relevant assays, and visualizations of the signaling pathways and experimental workflows involved in its evaluation.

Mechanism of Action

This compound exerts its effects by binding to and activating PPARδ, a nuclear receptor that plays a pivotal role in the transcriptional regulation of genes involved in energy metabolism.[2] Upon activation by a ligand such as this compound, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of genes that govern fatty acid uptake, transport, and catabolism, leading to a reduction in circulating lipids and an overall improvement in energy balance.

Caption: A typical workflow for evaluating the metabolic effects of this compound in a preclinical mouse model.

Conclusion

This compound, as a selective PPARδ agonist, demonstrates significant potential in the management of dyslipidemia and other components of the metabolic syndrome. Its mechanism of action, centered on the transcriptional regulation of genes involved in fatty acid metabolism, translates to robust improvements in lipid profiles and inflammatory markers. The quantitative data from clinical trials underscore its efficacy in a clinically relevant population. The provided experimental protocols offer a framework for further preclinical and clinical investigation into the multifaceted effects of this compound on energy homeostasis. Continued research is warranted to fully elucidate its long-term benefits and its potential role in reducing cardiovascular risk in patients with metabolic disorders.

References

Methodological & Application

Application Notes and Protocols for In Vitro Metabolic Studies of Fonadelpar

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fonadelpar is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist.[1][2][3] PPARs are a group of nuclear receptors that function as ligand-activated transcription factors, playing a crucial role in the regulation of cellular differentiation, development, and metabolism.[4] Specifically, PPARδ is involved in the control of genes related to lipid metabolism, inflammation, and energy homeostasis.[3] Activation of PPARδ by an agonist like this compound is expected to increase fatty acid oxidation, improve lipid profiles by decreasing triglycerides and increasing high-density lipoprotein (HDL) cholesterol, and reduce inflammatory responses. These characteristics make this compound a promising therapeutic candidate for metabolic disorders such as dyslipidemia and metabolic syndrome.

These application notes provide detailed protocols for in vitro studies designed to elucidate the metabolic effects of this compound. The described assays will enable researchers to investigate its mechanism of action on a cellular level, focusing on key metabolic pathways in relevant cell types.

Signaling Pathway of this compound

This compound, as a PPARδ agonist, diffuses through the cell membrane and binds to the PPARδ protein in the cytoplasm. This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR). The this compound-PPARδ/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding event recruits coactivator proteins, initiating the transcription of genes involved in metabolic processes such as fatty acid uptake, β-oxidation, and glucose metabolism.

Caption: this compound signaling pathway.

Experimental Workflow for In Vitro Metabolic Studies

A systematic workflow is essential for characterizing the metabolic effects of this compound in vitro. The following diagram outlines a logical progression from initial cell culture to functional metabolic assays and molecular analysis.

Caption: In vitro experimental workflow.

Application Notes

Cell Line Selection

The choice of cell line is critical for studying the specific metabolic effects of this compound.

-

HepG2 (Human Hepatoma Cells): Suitable for studying effects on hepatic lipid and glucose metabolism. These cells are a well-established model for liver-related metabolic research.

-

C2C12 (Mouse Myoblast Cells): An excellent model for skeletal muscle metabolism. These cells can be differentiated into myotubes to study glucose uptake and fatty acid oxidation in a muscle-like context.

-

3T3-L1 (Mouse Adipocyte Cells): A standard model for studying adipogenesis and adipocyte metabolism, including lipolysis and lipid accumulation.

This compound Preparation

For in vitro experiments, this compound should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be diluted in cell culture medium to the desired final concentrations for treating cells. It is crucial to include a vehicle control (medium with the same concentration of DMSO) in all experiments to account for any effects of the solvent.

Detailed Protocols

Protocol 1: Gene Expression Analysis of PPARδ Target Genes by qPCR

This protocol describes how to measure changes in the expression of PPARδ target genes in HepG2 cells following this compound treatment.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., CPT1, PDK4) and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Cell Seeding: Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Treatment: Prepare serial dilutions of this compound in cell culture medium (e.g., 0.1, 1, 10 µM). Include a DMSO vehicle control. Replace the medium in the wells with the this compound-containing medium or vehicle control medium.

-

Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Protocol 2: Glucose Uptake Assay

This protocol details the measurement of glucose uptake in differentiated C2C12 myotubes.

Materials:

-

Differentiated C2C12 myotubes

-

This compound

-

Fluorescent glucose analog (e.g., 2-NBDG)

-

Krebs-Ringer-HEPES (KRH) buffer

-

Insulin (positive control)

Procedure:

-

Cell Differentiation: Differentiate C2C12 myoblasts into myotubes by switching to a low-serum differentiation medium.

-

This compound Treatment: Treat the differentiated myotubes with various concentrations of this compound for 24 hours.

-

Glucose Starvation: Wash the cells with KRH buffer and incubate in KRH buffer for 2 hours to starve them of glucose.

-

Stimulation: Treat the cells with this compound again in KRH buffer for 30 minutes. Include a positive control with insulin (e.g., 100 nM).

-

2-NBDG Uptake: Add the fluorescent glucose analog 2-NBDG to each well and incubate for 30 minutes.

-

Measurement: Wash the cells to remove excess 2-NBDG and measure the fluorescence intensity using a fluorescence plate reader.

Protocol 3: Fatty Acid Oxidation (FAO) Assay

This protocol measures the rate of fatty acid oxidation in HepG2 cells using a radiolabeled fatty acid.

Materials:

-

HepG2 cells

-

This compound

-

[¹⁴C]-Palmitate

-

Scintillation fluid and counter

Procedure:

-

Cell Treatment: Treat HepG2 cells with this compound for 24 hours.

-

Assay Initiation: Replace the medium with a medium containing [¹⁴C]-Palmitate complexed to BSA.

-

CO₂ Trapping: Incubate the cells in a sealed plate with a filter paper soaked in a CO₂ trapping solution (e.g., NaOH). The [¹⁴C]-CO₂ produced from the oxidation of [¹⁴C]-Palmitate will be trapped in the filter paper.

-

Measurement: After incubation (e.g., 2 hours), transfer the filter paper to a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Data Normalization: Normalize the counts per minute (CPM) to the total protein content in each well.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes from the described experiments.

Table 1: Relative mRNA Expression of PPARδ Target Genes in HepG2 Cells

| Treatment | CPT1 (Fold Change) | PDK4 (Fold Change) |

| Vehicle (DMSO) | 1.0 ± 0.1 | 1.0 ± 0.2 |

| This compound (0.1 µM) | 1.8 ± 0.3 | 2.5 ± 0.4 |

| This compound (1 µM) | 3.5 ± 0.5 | 5.2 ± 0.6 |

| This compound (10 µM) | 6.2 ± 0.8 | 9.8 ± 1.1 |

Table 2: Glucose Uptake in C2C12 Myotubes

| Treatment | Glucose Uptake (RFU) |

| Vehicle (DMSO) | 1000 ± 50 |

| This compound (1 µM) | 1450 ± 80 |

| Insulin (100 nM) | 1800 ± 100 |

Table 3: Fatty Acid Oxidation Rate in HepG2 Cells

| Treatment | FAO Rate (CPM/mg protein) |

| Vehicle (DMSO) | 500 ± 40 |

| This compound (1 µM) | 950 ± 75 |

| This compound (10 µM) | 1500 ± 120 |

Logical Relationship of In Vitro Assays

The following diagram illustrates how the different in vitro assays collectively contribute to a comprehensive understanding of this compound's metabolic effects.

References

Application Notes and Protocols for Fonadelpar Cell-Based Assay in Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fonadelpar is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist.[1][2] PPARδ is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, energy homeostasis, and inflammatory responses.[1] Activation of PPARδ by agonists like this compound has been shown to exert anti-inflammatory effects, making it a promising therapeutic candidate for various inflammatory diseases.[1] The anti-inflammatory mechanism of this compound is primarily attributed to its ability to suppress pro-inflammatory signaling pathways, notably the nuclear factor-kappa B (NF-κB) pathway, leading to a reduction in the expression and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3]

This document provides a detailed protocol for a cell-based assay to characterize the anti-inflammatory properties of this compound. The assay utilizes the human monocytic THP-1 cell line, a well-established model for studying macrophage-mediated inflammatory responses. Upon differentiation into macrophage-like cells and stimulation with lipopolysaccharide (LPS), these cells mount a robust inflammatory response, which can be modulated by anti-inflammatory compounds. This protocol describes the methods for cell culture, differentiation, treatment with this compound, and subsequent quantification of key inflammatory markers.

Signaling Pathway of this compound in Inflammation

The anti-inflammatory effects of this compound are mediated through the activation of PPARδ, which in turn antagonizes the pro-inflammatory NF-κB signaling pathway. In an inflammatory state, signaling molecules like LPS activate pathways that lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory IκBα protein, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. This compound, by activating PPARδ, can interfere with this process. Activated PPARδ can repress NF-κB's transcriptional activity, thereby reducing the production of these inflammatory mediators.

Experimental Protocol

This protocol is designed to assess the anti-inflammatory effects of this compound by measuring its ability to inhibit LPS-induced cytokine production in differentiated THP-1 cells.

Materials and Reagents

-

Cells: Human monocytic THP-1 cell line (ATCC® TIB-202™)

-

Media: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

-

Reagents for Differentiation and Stimulation: Phorbol 12-myristate 13-acetate (PMA), Lipopolysaccharide (LPS) from E. coli

-

Test Compound: this compound

-

Assay Kits: ELISA kits for human TNF-α and IL-6

-

Other: 96-well cell culture plates, sterile PBS, cell counting solution (e.g., Trypan Blue), incubator (37°C, 5% CO2)

Experimental Workflow

Step-by-Step Method

-

THP-1 Cell Culture:

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in an incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days to maintain a density between 2 x 10^5 and 8 x 10^5 cells/mL.

-

-

Differentiation of THP-1 Cells:

-

Seed THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells per well.

-

Induce differentiation into macrophage-like cells by adding PMA to a final concentration of 50-100 ng/mL.

-

Incubate for 24-48 hours. Differentiated cells will become adherent.

-

After incubation, carefully aspirate the medium and wash the adherent cells gently with sterile PBS.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in fresh cell culture medium.

-

Add the this compound-containing medium to the differentiated THP-1 cells. Include a vehicle control (medium with the same concentration of DMSO without this compound).

-

Pre-incubate the cells with this compound for 1-2 hours.

-

-

LPS Stimulation:

-

Following the pre-treatment period, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control group that is not stimulated with LPS.

-

Incubate the plate for an additional 6-24 hours.

-

-

Sample Collection and Analysis:

-

After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.

-

Carefully collect the cell culture supernatant for cytokine analysis.

-

Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Presentation

The quantitative data from the ELISA assays should be summarized in a table to facilitate easy comparison between different treatment groups. The results are typically expressed as the mean concentration of the cytokine ± standard deviation (SD).

| Treatment Group | This compound Conc. (µM) | LPS (1 µg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Untreated Control | 0 | - | Baseline | Baseline |

| Vehicle Control | 0 (Vehicle) | + | High | High |

| This compound | 0.1 | + | Reduced | Reduced |

| This compound | 1 | + | More Reduced | More Reduced |

| This compound | 10 | + | Significantly Reduced | Significantly Reduced |

Conclusion

This cell-based assay provides a robust and reproducible method for evaluating the anti-inflammatory activity of this compound. By measuring the inhibition of LPS-induced cytokine production in differentiated THP-1 cells, researchers can quantify the potency of this compound and gain insights into its mechanism of action. This protocol can be adapted to assess other PPARδ agonists and to investigate their effects on a broader range of inflammatory mediators and signaling pathways. The multiparametric nature of such assays, combining cytokine measurements with other endpoints like cell viability or gene expression analysis, can provide a comprehensive understanding of a compound's anti-inflammatory profile.

References

Application Notes and Protocols for Studying Fonadelpar's Efficacy in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fonadelpar is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist.[1][2] PPARδ receptors are nuclear receptors that are key regulators of lipid metabolism, energy balance, and inflammation.[1] Activation of PPARδ by an agonist like this compound is expected to modulate the expression of genes involved in these processes, leading to potential therapeutic benefits in metabolic disorders such as dyslipidemia and metabolic syndrome.[1] Preclinical evaluation of this compound's efficacy requires the use of appropriate animal models that can recapitulate the key aspects of these human conditions.

These application notes provide an overview of relevant animal models, experimental protocols, and expected quantitative outcomes based on studies of selective PPARδ agonists. While specific data on this compound is limited in the public domain, the information presented here, derived from analogous compounds, serves as a comprehensive guide for designing and executing preclinical efficacy studies.

Signaling Pathway of this compound

This compound, as a PPARδ agonist, exerts its effects by activating the PPARδ signaling pathway. This pathway involves the binding of this compound to the PPARδ receptor, which then forms a heterodimer with the retinoid X receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in fatty acid oxidation, cholesterol efflux, and anti-inflammatory processes.

References

- 1. A selective peroxisome proliferator-activated receptor δ agonist promotes reverse cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fonadelpar Solution Preparation and Stability

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and handling of Fonadelpar solutions for experimental use. This compound is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist, a class of molecules under investigation for their therapeutic potential in metabolic and inflammatory diseases.[1] Proper solution preparation and handling are critical for obtaining accurate and reproducible experimental results.

Mechanism of Action: PPARδ Signaling Pathway

This compound exerts its effects by activating the PPARδ, a ligand-activated transcription factor. Upon binding, this compound induces a conformational change in the PPARδ receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins, initiating the transcription of genes involved in crucial metabolic and inflammatory pathways. Key processes regulated by PPARδ activation include fatty acid oxidation, lipid metabolism, and the modulation of inflammatory responses.[1]

Figure 1. this compound activates the PPARδ signaling pathway.

This compound Solution Preparation

Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions. Therefore, a stock solution in an organic solvent is recommended, which can then be diluted to the final working concentration in an appropriate aqueous buffer or cell culture medium.

Table 1: this compound Stock and Working Solution Preparation

| Parameter | Stock Solution | Working Solution |

| Solvent | Dimethyl sulfoxide (DMSO) | Cell culture medium, Phosphate-Buffered Saline (PBS), or other aqueous buffers |

| Concentration | 10 mM | 1 nM - 10 µM (application-dependent) |

| Preparation | Dissolve the appropriate mass of this compound in anhydrous DMSO to achieve a 10 mM concentration. Vortex briefly to ensure complete dissolution. | Serially dilute the stock solution in the desired aqueous buffer or medium to the final experimental concentration. |

| Final DMSO % | 100% | Should be kept to a minimum, typically ≤ 0.1%, to avoid solvent-induced cellular effects. |

Experimental Protocol: In Vitro Cell-Based Assay

This protocol outlines a general procedure for treating cultured cells with this compound to assess its biological activity.

-

Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.

-

Preparation of this compound Working Solution:

-

Thaw the 10 mM this compound stock solution in DMSO at room temperature.

-

Prepare serial dilutions of the stock solution in serum-free culture medium to achieve the final desired concentrations. For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.

-

Ensure the final DMSO concentration in all treatments, including the vehicle control, is consistent and ideally below 0.1%.

-

-

Cell Treatment:

-

Remove the existing culture medium from the cells.

-

Add the prepared this compound working solutions (and vehicle control) to the respective wells.

-

-

Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as quantitative PCR (qPCR) to measure target gene expression, western blotting to assess protein levels, or functional assays to determine metabolic changes.

Figure 2. General workflow for in vitro experiments with this compound.

Solution Stability and Storage

While specific stability data for this compound are not publicly available, the following recommendations are based on general practices for similar small molecule compounds.

Table 2: Recommended Storage and Stability Guidelines for this compound Solutions

| Solution Type | Storage Temperature | Recommended Shelf Life | Notes |

| Solid this compound | -20°C | As per manufacturer's specifications | Protect from light and moisture. |

| DMSO Stock Solution (10 mM) | -20°C or -80°C | Up to 6 months (estimated) | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |

| Aqueous Working Solutions | 2-8°C | Prepare fresh for each experiment | Due to the potential for hydrolysis and precipitation in aqueous solutions, long-term storage is not recommended. |

Disclaimer: The stability guidelines provided are estimations based on common laboratory practices for similar compounds. It is highly recommended that researchers perform their own stability studies for long-term or critical experiments.

References

Application Notes and Protocols for the Use of Fonadelpar in Primary Hepatocyte Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fonadelpar is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ). PPARδ is a nuclear receptor that plays a critical role in the transcriptional regulation of genes involved in lipid metabolism, glucose homeostasis, and inflammation, making it a target of significant interest for therapeutic intervention in metabolic and liver diseases.[1] In hepatocytes, the activation of PPARδ has been shown to increase fatty acid oxidation and improve metabolic profiles.[2] These application notes provide a detailed guide for the use of this compound in primary hepatocyte cultures, a critical in vitro model for studying liver physiology, drug metabolism, and hepatotoxicity.

While specific preclinical data on this compound in primary hepatocyte culture is not extensively published, detailed protocols and quantitative data are available for Seladelpar, a closely related and well-characterized selective PPARδ agonist also developed by CymaBay Therapeutics (now part of Gilead Sciences).[3][4][5] The methodologies and expected outcomes described herein are largely based on the studies conducted with Seladelpar and provide a robust framework for initiating research with this compound.

Mechanism of Action: PPARδ Signaling in Hepatocytes

This compound, as a selective PPARδ agonist, modulates gene expression by binding to and activating the PPARδ nuclear receptor. Upon ligand binding, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, thereby regulating their transcription.

One of the key pathways affected by PPARδ activation in hepatocytes involves the regulation of bile acid synthesis. Activation of PPARδ by agonists like Seladelpar has been shown to upregulate the expression of Fibroblast Growth Factor 21 (FGF21). Secreted FGF21 then acts in an autocrine or paracrine manner to activate the c-Jun N-terminal kinase (JNK) signaling pathway. This cascade ultimately leads to the repression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol.

PPARδ Signaling Pathway

References

- 1. Hepatocyte-specific PPARA expression exclusively promotes agonist-induced cell proliferation without influence from nonparenchymal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CymaBay Initiates AFFIRM, a Phase 3b/4 Study Evaluating the Effect of Seladelpar on Clinical Outcomes in Patients with Cirrhosis due to Primary Biliary Cholangitis - BioSpace [biospace.com]

- 3. CymaBay’s RESPONSE Phase 3 Data Evaluating Seladelpar for Primary Biliary Cholangitis to be Featured in an Oral Late-Breaking Presentation at The Liver Meeting® 2023 - BioSpace [biospace.com]

- 4. Selective PPARδ agonist seladelpar suppresses bile acid synthesis by reducing hepatocyte CYP7A1 via the fibroblast growth factor 21 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gilead.com [gilead.com]

Application Notes: Quantifying PPARδ Activation Following Fonadelpar Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fonadelpar is a selective agonist for the Peroxisome Proliferator-Activated Receptor Delta (PPARδ), a ligand-activated transcription factor with a critical role in regulating lipid metabolism, energy balance, and inflammation.[1] As a member of the nuclear receptor superfamily, PPARδ activation by an agonist like this compound initiates a cascade of molecular events leading to the transcriptional regulation of numerous target genes.[1][2] Accurate and robust measurement of PPARδ activation is essential for characterizing the potency and efficacy of this compound, elucidating its mechanism of action, and supporting its development as a therapeutic agent for metabolic and inflammatory diseases.[1]

This document provides detailed protocols for three key methodologies to quantitatively assess PPARδ activation in response to this compound treatment:

-

Luciferase Reporter Gene Assay: For direct measurement of receptor-mediated transactivation.

-

Quantitative Real-Time PCR (qRT-PCR): For quantifying the expression of downstream target genes.

-

Chromatin Immunoprecipitation (ChIP) Assay: For confirming the direct binding of PPARδ to the DNA of target genes.

Mechanism of Action: this compound-Induced PPARδ Activation

Upon entering the cell, this compound binds to the ligand-binding domain of PPARδ. This binding induces a conformational change in the receptor, causing the dissociation of corepressor proteins and the recruitment of coactivator proteins.[2] The activated PPARδ then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid oxidation, glucose metabolism, and anti-inflammatory responses.

Caption: this compound binds and activates PPARδ, leading to heterodimerization with RXR, binding to PPREs on DNA, and transcription of target genes.

Method 1: PPARδ Luciferase Reporter Gene Assay

Principle

This cell-based assay provides a direct and quantifiable measure of this compound's ability to activate the PPARδ receptor. The method utilizes a reporter system where cells are engineered to express PPARδ and a luciferase gene under the control of a promoter containing multiple PPREs. When this compound activates PPARδ, the receptor complex binds to the PPREs and drives the expression of luciferase. The resulting luminescence is proportional to the level of PPARδ activation and can be measured with a luminometer. Commercially available kits provide pre-transfected cells and optimized reagents for this purpose.

Experimental Workflow

Caption: Workflow for measuring PPARδ activation using a luciferase reporter gene assay.

Detailed Protocol

-

Cell Culture:

-

Culture cells (e.g., HEK293 or HepG2) containing a PPRE-driven firefly luciferase reporter construct and a PPARδ expression vector. If using a commercial kit, follow the manufacturer's instructions for thawing and culturing the provided reporter cells.

-

Seed cells in a white, clear-bottom 96-well plate at a density of ~10,000-20,000 cells per well in 90 µL of the appropriate culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in the appropriate cell culture medium. A typical concentration range might be from 0.1 nM to 10 µM.

-

Include a "vehicle control" (e.g., 0.1% DMSO) and a "positive control" using a known PPARδ agonist.

-

Carefully remove the medium from the cells and add 100 µL of the this compound dilutions or controls to the respective wells.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

-

Luminescence Detection:

-

Equilibrate the 96-well plate and the luciferase detection reagent to room temperature.

-

Remove the medium from the wells.

-

Lyse the cells by adding 20-50 µL of 1x cell lysis buffer to each well and incubate for 5-10 minutes on an orbital shaker.

-

Add 100 µL of luciferase substrate solution to each well.

-

Immediately measure the luminescence using a plate-reading luminometer. The output is typically in Relative Light Units (RLU).

-

Data Presentation & Analysis

Data should be normalized to the vehicle control and presented as "Fold Activation." The results can be plotted on a semi-log graph (Fold Activation vs. log[this compound]) to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

Table 1: Example Data for this compound-Induced PPARδ Luciferase Activity

| Treatment | Concentration (nM) | Mean RLU | Std. Deviation | Fold Activation |

|---|---|---|---|---|

| Vehicle (0.1% DMSO) | 0 | 15,230 | 1,150 | 1.0 |

| This compound | 0.1 | 29,980 | 2,500 | 2.0 |

| This compound | 1 | 95,900 | 7,800 | 6.3 |

| This compound | 10 | 245,200 | 19,600 | 16.1 |

| This compound | 100 | 312,500 | 25,100 | 20.5 |

| This compound | 1000 | 318,700 | 26,300 | 20.9 |

| Positive Control | 1000 | 305,400 | 24,800 | 20.0 |

Method 2: qRT-PCR for Target Gene Expression

Principle

A primary consequence of PPARδ activation is the increased transcription of its target genes. Quantitative Real-Time PCR (qRT-PCR) is a highly sensitive and specific method to measure changes in the mRNA levels of these genes. By quantifying the expression of known PPARδ targets, such as Angiopoietin-like 4 (ANGPTL4) and Pyruvate Dehydrogenase Kinase 4 (PDK4), one can indirectly but robustly measure the functional activity of this compound.

Experimental Workflow

Caption: Workflow for quantifying PPARδ target gene expression via qRT-PCR.

Detailed Protocol

-

Cell Culture and Treatment:

-

Seed appropriate cells (e.g., HepG2 human liver cells, C2C12 myotubes, or primary human hepatocytes) in 6-well or 12-well plates.

-

Once cells reach ~80% confluency, treat them with various concentrations of this compound or vehicle control for a predetermined time (e.g., 6, 12, or 24 hours).

-

-

RNA Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells directly in the well using a lysis buffer containing a chaotropic agent (e.g., Buffer RLT from Qiagen RNeasy Kit).

-

Isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit) or TRIzol reagent according to the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer. Look for A260/A280 ratios between 1.8 and 2.1.

-

-

cDNA Synthesis:

-

Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit) with a mix of oligo(dT) and random hexamer primers.

-

-

Quantitative PCR:

-

Prepare the qPCR reaction mix in a 96-well PCR plate. For each 20 µL reaction, combine:

-

10 µL of 2x SYBR Green Master Mix

-

1 µL of cDNA template

-

1 µL of Forward Primer (10 µM)

-

1 µL of Reverse Primer (10 µM)

-

7 µL of Nuclease-Free Water

-

-

Run the plate on a real-time PCR instrument with a standard thermal cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

-

Include a melt curve analysis to verify the specificity of the amplified product.

-

Use primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Presentation & Analysis

Gene expression is calculated relative to a housekeeping gene and normalized to the vehicle control using the ΔΔCt (delta-delta Ct) method. The final data are presented as "Fold Change" in gene expression.

Table 2: Example qRT-PCR Data for PPARδ Target Genes after 24h this compound Treatment

| Target Gene | Treatment Concentration (nM) | Mean Fold Change | Std. Deviation |

|---|---|---|---|

| ANGPTL4 | Vehicle | 1.0 | 0.12 |

| 10 | 4.5 | 0.41 | |

| 100 | 12.3 | 1.15 | |

| PDK4 | Vehicle | 1.0 | 0.09 |

| 10 | 3.1 | 0.28 |

| | 100 | 8.9 | 0.76 |

Method 3: Chromatin Immunoprecipitation (ChIP) Assay

Principle

The ChIP assay provides definitive evidence that this compound treatment promotes the physical interaction of the PPARδ protein with the PPRE regions of its target genes within the cell's natural chromatin context. Cells are treated with this compound, and protein-DNA complexes are cross-linked. The chromatin is then sheared, and an antibody specific to PPARδ is used to immunoprecipitate the receptor and its bound DNA. After reversing the cross-links, the purified DNA is analyzed by qPCR using primers that flank the putative PPRE in a target gene's promoter, such as ANGPTL4.

Experimental Workflow

Caption: Workflow for confirming PPARδ binding to target gene promoters via ChIP-qPCR.

Detailed Protocol

-